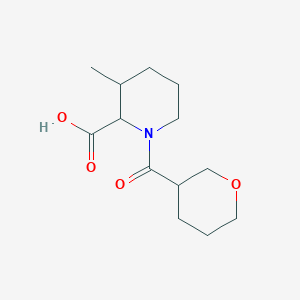
1-(1,1-Dioxothiolane-3-carbonyl)-3-methylpiperidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,1-Dioxothiolane-3-carbonyl)-3-methylpiperidine-2-carboxylic acid, also known as DTME, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. DTME is a cyclic amino acid derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively. In
Mecanismo De Acción
The mechanism of action of 1-(1,1-Dioxothiolane-3-carbonyl)-3-methylpiperidine-2-carboxylic acid is not fully understood, but it has been shown to inhibit the activity of matrix metalloproteinases by binding to the active site of the enzyme. This compound has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway and increasing the expression of pro-apoptotic proteins.
Biochemical and Physiological Effects:
This compound has been shown to exhibit cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. In addition, this compound has been shown to improve the uptake of amino acids in the brain, which may have implications for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(1,1-Dioxothiolane-3-carbonyl)-3-methylpiperidine-2-carboxylic acid has several advantages for lab experiments, including its ease of synthesis and purification, as well as its potential applications in medicinal chemistry. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of 1-(1,1-Dioxothiolane-3-carbonyl)-3-methylpiperidine-2-carboxylic acid, including the development of more efficient synthesis methods, the optimization of its anticancer activity, and the exploration of its potential applications in the treatment of neurological disorders. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
1-(1,1-Dioxothiolane-3-carbonyl)-3-methylpiperidine-2-carboxylic acid can be synthesized through various methods, including the reaction of 3-methylpiperidine-2-carboxylic acid with thionyl chloride to form 3-methylpiperidine-2-carbonyl chloride, followed by the reaction with 1,1-dioxothiolane-3-carboxylic acid in the presence of a base. Another method involves the reaction of 3-methylpiperidine-2-carboxylic acid with 1,1-dioxothiolane-3-carbonyl chloride in the presence of a base. The synthesis of this compound has been optimized to improve its yield and purity, and it has been characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
1-(1,1-Dioxothiolane-3-carbonyl)-3-methylpiperidine-2-carboxylic acid has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. This compound has also been shown to inhibit the activity of matrix metalloproteinases, which play a role in tumor invasion and metastasis. In addition, this compound has been studied for its potential use as a prodrug for the delivery of amino acids to the brain.
Propiedades
IUPAC Name |
1-(1,1-dioxothiolane-3-carbonyl)-3-methylpiperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5S/c1-8-3-2-5-13(10(8)12(15)16)11(14)9-4-6-19(17,18)7-9/h8-10H,2-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGAQPTRECZLLPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1C(=O)O)C(=O)C2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-bromo-3-chloro-N-[2-(1-methylpyrazol-3-yl)ethyl]pyridin-2-amine](/img/structure/B6644753.png)
![4-[[2-(1-Methoxycyclobutyl)acetyl]amino]benzoic acid](/img/structure/B6644754.png)

![4,9,10-Trimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6644762.png)
![2-[4-[2-(1-Methoxycyclobutyl)acetyl]morpholin-2-yl]acetic acid](/img/structure/B6644763.png)
![10-Ethyl-4-fluoro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6644775.png)
![10-Ethyl-6-fluoro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6644779.png)

![4-Fluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]phenol](/img/structure/B6644794.png)
![[2-(3-Hydroxypropyl)pyrrolidin-1-yl]-(2-methylpyridin-4-yl)methanone](/img/structure/B6644801.png)




